1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1396765-11-9
VCID: VC6328180
InChI: InChI=1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2
SMILES: C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F
Molecular Formula: C20H19F2N5O
Molecular Weight: 383.403

1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

CAS No.: 1396765-11-9

Cat. No.: VC6328180

Molecular Formula: C20H19F2N5O

Molecular Weight: 383.403

* For research use only. Not for human or veterinary use.

1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine - 1396765-11-9

Specification

CAS No. 1396765-11-9
Molecular Formula C20H19F2N5O
Molecular Weight 383.403
IUPAC Name (3,4-difluorophenyl)-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2
Standard InChI Key BIGHBXNYJOBGTC-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F

Introduction

1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a complex organic compound with a molecular formula of C20H19F2N5O and a molecular weight of 383.4 g/mol . This compound combines a difluorobenzoyl group with a piperazine ring, which is further substituted with a phenyl-triazole moiety. The presence of fluorine atoms and the triazole ring suggests potential biological activity, as these features are often found in pharmaceutical compounds.

Synthesis and Preparation

The synthesis of 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of a difluorobenzoyl chloride with a piperazine derivative that has been previously functionalized with the phenyl-triazole group. This process may require careful control of reaction conditions to ensure the desired substitution pattern on the piperazine ring.

Research Findings and Future Directions

Given the compound's structural features, further research could focus on evaluating its potential as a therapeutic agent. This might involve screening for activity against specific biological targets, such as enzymes or receptors, and assessing its pharmacokinetic properties to determine its suitability for in vivo studies.

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